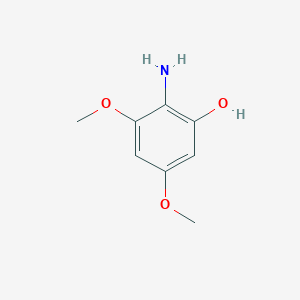

2-Amino-3,5-dimethoxyphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a white crystalline solid with a melting point of 96-98°C. This compound has been widely used in scientific research due to its unique properties and applications.

准备方法

The synthesis of 2-Amino-3,5-dimethoxyphenol can be achieved through several methods:

Reduction of Veratraldehyde: One of the most common methods involves the reduction of veratraldehyde using sodium borohydride in the presence of a catalyst.

Reaction with Nitrosylsulfuric Acid: Another method involves the reaction of veratrole with nitrosylsulfuric acid to form the corresponding nitroso compound, which is then reduced to the desired product using sodium sulfide.

化学反应分析

Oxidation Reactions

The phenolic –OH group and aromatic ring undergo oxidation under controlled conditions. Key findings include:

-

Mechanism : Oxidation proceeds via single-electron transfer (SET) from the phenolic oxygen, forming a phenoxyl radical intermediate. Stabilization by methoxy groups directs regioselectivity toward the para-position relative to the amino group .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at specific positions:

-

Regioselectivity : Substitution occurs preferentially at the para-position to the amino group due to resonance stabilization by methoxy substituents .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms heterocyclic frameworks:

-

Mechanism : Cyclization involves protonation of the amino group, followed by nucleophilic attack on the adjacent carbonyl or imine intermediate .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl triflate | Pd(OAc)₂, PPh₃ | Biaryl derivatives | 81% | |

| Vinyl bromide | PdCl₂, DMF, 80°C | Styrenylated phenol derivatives | 67% |

-

Heck Reaction : Aryl triflates derived from 2-amino-3,5-dimethoxyphenol undergo coupling with alkenes under ligand-free conditions, forming styrenylated products .

Reduction Reactions

The amino group participates in reductive alkylation:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 4 hr | N-Alkylated derivatives | 89% | |

| NaBH₄ | MeOH, 0°C, 1 hr | Reduced Schiff base derivatives | 75% |

Comparative Reactivity Insights

科学研究应用

Medicinal Chemistry

Anticancer and Antifungal Properties

Recent studies have indicated that derivatives of 2-amino-3,5-dimethoxyphenol exhibit significant anticancer and antifungal activities. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines and fungal strains. In one study, derivatives were shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for the growth of cancerous and fungal cells respectively. The synthesized compounds demonstrated higher activity than established drugs like cisplatin and fluconazole in specific assays .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with key enzymes involved in cancer and fungal cell proliferation. The results suggest that these derivatives could serve as promising candidates for future therapeutic agents .

Polymer Science

Polymerizable Monomers

this compound can be utilized as a monomer in the synthesis of functionalized polymers. These polymers are valuable in creating materials with specific properties for applications in drug delivery systems, adhesives, and composite materials. The incorporation of dimethoxyphenol derivatives into polymer frameworks enhances the mechanical properties and thermal stability of the resulting materials .

Biobased Compounds

The use of lignin-based bio-oils, which contain phenolic compounds similar to this compound, is being explored as a sustainable alternative to petroleum-derived feedstocks in polymer production. This approach not only reduces reliance on fossil fuels but also promotes the use of renewable resources .

Analytical Methods

Analytical Chemistry Applications

this compound has been employed in various analytical techniques due to its distinct chemical reactivity. For example, it has been used in the development of liquid chromatography-mass spectrometry (LC-MS) methods for analyzing complex mixtures . Its ability to undergo specific reactions allows for the derivatization of other compounds, facilitating their detection and quantification.

Table 1: Summary of Research Findings on this compound Derivatives

作用机制

The mechanism of action of 2-Amino-3,5-dimethoxyphenol is not well understood. it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.

相似化合物的比较

2-Amino-3,5-dimethoxyphenol can be compared with other similar compounds, such as:

2-Hydroxy-4,6-dimethoxychalcone: This compound has shown anti-melanogenic and anti-inflammatory effects.

4-Hydroxy-2,6-dimethylaniline: This compound is a urinary metabolite of lidocaine and has different biological roles.

The uniqueness of this compound lies in its wide range of applications and its ability to inhibit specific enzymes and proteins, making it a valuable compound in various fields of research.

属性

CAS 编号 |

140112-98-7 |

|---|---|

分子式 |

C8H11NO3 |

分子量 |

169.18 g/mol |

IUPAC 名称 |

2-amino-3,5-dimethoxyphenol |

InChI |

InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3 |

InChI 键 |

DKIDAHKXYDXHIY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

规范 SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

同义词 |

3,5-DIMETHOXY-2-AMINO-PHENOL |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。